An In-depth Technical Guide to the Properties of Racemic 4-Methanesulfinylphenethyl Bromide
An In-depth Technical Guide to the Properties of Racemic 4-Methanesulfinylphenethyl Bromide
Introduction
In the landscape of modern synthetic chemistry and drug development, the strategic incorporation of specific functional groups is paramount to tailoring the physicochemical and pharmacological properties of novel molecular entities. Among these, the sulfoxide group stands out for its unique stereoelectronic characteristics. This guide provides a comprehensive technical overview of racemic 4-methanesulfinylphenethyl bromide, a compound that marries the reactivity of a phenethyl bromide with the chirality and polarity of a sulfoxide.
This document is intended for researchers, medicinal chemists, and drug development professionals. It will delve into the synthesis, characterization, reactivity, and potential applications of this compound, offering field-proven insights into its handling and utility as a versatile chemical intermediate. The racemic nature of this compound is of particular interest, as many chiral drug candidates are initially evaluated as racemates to streamline early-stage structure-activity relationship (SAR) studies before committing to the more resource-intensive synthesis of single enantiomers.[1]
Chemical Structure and Stereochemistry
Racemic 4-methanesulfinylphenethyl bromide possesses a unique structure featuring a chiral sulfoxide center and a reactive bromoethyl side chain attached to a benzene ring.
Molecular Structure:
Caption: Chemical structure of 4-methanesulfinylphenethyl bromide.
Chirality at the Sulfur Center
The sulfoxide functional group in this molecule is chiral. The sulfur atom is bonded to four different groups when considering the lone pair of electrons: the oxygen atom, the methyl group, the phenyl ring, and a lone pair of electrons. This arrangement results in a tetrahedral electron-pair geometry and a trigonal pyramidal shape.[2]
When the two organic residues attached to the sulfur are dissimilar (in this case, a methyl group and the substituted phenyl ring), the sulfur atom becomes a stereocenter.[2] Consequently, 4-methanesulfinylphenethyl bromide exists as a pair of enantiomers, (R)- and (S)-4-methanesulfinylphenethyl bromide.
The energy barrier for the inversion of the stereocenter in sulfoxides is high enough to ensure optical stability at room temperature, meaning the rate of racemization is slow.[2] This stability is a key feature, making sulfoxides valuable as chiral auxiliaries and in the design of stereospecific drugs.
Synthesis and Purification
A common and effective method for the synthesis of aryl sulfoxides is the controlled oxidation of the corresponding sulfide. This approach prevents over-oxidation to the sulfone.
Proposed Synthetic Pathway
The synthesis of racemic 4-methanesulfinylphenethyl bromide can be achieved by the oxidation of 4-(methylthio)phenethyl bromide. A variety of oxidizing agents can be employed, with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or an Oxone-KBr combination being suitable choices for selective oxidation.[3]
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: Oxidation of 4-(methylthio)phenethyl bromide
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Step 1: Dissolution: Dissolve 1.0 equivalent of 4-(methylthio)phenethyl bromide in a suitable solvent such as dichloromethane (DCM) or methanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer.
-
Step 2: Addition of Oxidant: Slowly add a solution of the oxidizing agent (e.g., 1.1 equivalents of m-CPBA) dissolved in the same solvent to the reaction mixture. The slow addition and low temperature are crucial to control the exothermicity of the reaction and prevent over-oxidation to the corresponding sulfone.
-
Step 3: Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Step 4: Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (if using m-CPBA) or sodium thiosulfate to neutralize excess oxidant.
-
Step 5: Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Step 6: Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Step 7: Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure racemic 4-methanesulfinylphenethyl bromide.
Physicochemical Properties
While specific experimental data for this exact compound is not widely published, its properties can be reliably predicted based on its constituent functional groups and similar known compounds like 4-methylphenethyl bromide and 4-methoxyphenethyl bromide.[4]
| Property | Predicted Value / Description | Rationale |
| Molecular Formula | C₉H₁₁BrOS | Derived from the chemical structure. |
| Molecular Weight | 247.15 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for functionalized aromatic compounds of this molecular weight. |
| Solubility | Soluble in organic solvents (DMSO, DCM, Ethyl Acetate); sparingly soluble in water. | The polar sulfoxide group enhances polarity, but the aromatic ring and alkyl bromide chain confer significant nonpolar character. |
| Polarity | Polar | The S=O bond is highly polarized, making the molecule significantly more polar than its sulfide precursor.[2] |
| Boiling Point | > 100 °C at reduced pressure | Expected to be higher than related compounds like 4-methylphenethyl bromide (100-101 °C / 9 mmHg) due to increased polarity and molecular weight. |
| Density | ~1.4 g/mL | Expected to be denser than water, similar to other brominated aromatic compounds.[4] |
Spectroscopic Characterization
Unambiguous identification of 4-methanesulfinylphenethyl bromide relies on a combination of standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals:
-
A singlet for the methyl protons (CH₃-S(O)-) around δ 2.7-3.0 ppm.
-
Two multiplets for the diastereotopic methylene protons of the ethyl chain (-CH₂CH₂Br), likely between δ 3.0-3.8 ppm.
-
A pair of doublets in the aromatic region (δ 7.2-7.8 ppm) corresponding to the AA'BB' system of the para-substituted benzene ring.
-
-
¹³C NMR: The carbon spectrum will corroborate the structure:
-
A signal for the methyl carbon around δ 40-45 ppm.
-
Signals for the two ethyl carbons.
-
Four signals in the aromatic region, with the carbon attached to the sulfoxide group being significantly affected. The chemical shifts can be used to distinguish between diastereoisomeric sulfoxides in more complex systems.[5]
-
-
¹⁷O and ³³S NMR: While less common, these techniques can provide direct information about the electronic environment of the oxygen and sulfur atoms in the sulfoxide group.[6][7][8]
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum will be a strong absorption band corresponding to the S=O stretching vibration, typically appearing in the range of 1030-1070 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight. The high-resolution mass spectrum should show the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity.
Reactivity and Chemical Behavior
The reactivity of this molecule is dictated by its two primary functional groups: the sulfoxide and the bromoethyl chain.
Reactions at the Sulfoxide Center
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Reduction: The sulfoxide can be reduced back to the corresponding sulfide using various reducing agents.
-
Oxidation: Further oxidation, for instance with a stronger oxidizing agent or under harsher conditions, will yield the corresponding sulfone (4-methanesulfonylphenethyl bromide).[9]
-
C-H Functionalization Director: The sulfoxide group is a classical directing group for the metalation and functionalization of C-H bonds, offering pathways for further derivatization of the aromatic ring.[10]
-
Pummerer-type Reactions: Under activating conditions (e.g., with acetic anhydride), aryl sulfoxides can undergo reactions that functionalize the aromatic ring.[11]
Reactions at the Bromoethyl Chain
The primary bromide is a good leaving group, making the benzylic-like carbon susceptible to:
-
Nucleophilic Substitution (Sₙ2): The bromide can be readily displaced by a wide range of nucleophiles (e.g., azides, cyanides, amines, alkoxides) to introduce new functional groups. This is a primary utility of this compound as a synthetic intermediate.
-
Elimination Reactions: Treatment with a strong, non-nucleophilic base can lead to elimination to form 4-methanesulfinylstyrene.
Stability and Storage
Sulfoxide-containing compounds are generally stable.[9] However, solutions in DMSO should be stored with care, as the stability can be affected by factors like water content and exposure to light over long periods.[12][13] For long-term storage, it is advisable to keep the neat compound in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation or hydrolysis.
Potential Applications in Research and Drug Development
Racemic 4-methanesulfinylphenethyl bromide is not an end-product but a valuable intermediate for chemical synthesis and medicinal chemistry.
-
Synthetic Building Block: The bromoethyl group serves as a reactive handle for coupling with other molecules to build more complex structures.
-
Introduction of the Sulfoxide Moiety: This compound allows for the direct incorporation of the 4-methanesulfinylphenyl moiety into a target molecule. Sulfoxides are often used in drug design to enhance aqueous solubility, act as hydrogen bond acceptors, and modulate metabolic profiles.
-
Pro-drug Design: The sulfoxide group can be used in pro-drug strategies, where it is bioreduced in vivo to the more lipophilic sulfide. This is particularly relevant in designing hypoxia-activated cytotoxins.[14]
-
Early-Stage SAR Studies: As a racemic mixture, it is a cost-effective tool for initial biological screening.[1] If promising activity is found, the synthesis can then be advanced to produce and test the individual enantiomers to identify the eutomer (the more active enantiomer) and explore potential differences in efficacy and toxicity.
Toxicology and Safety
Specific toxicological data for racemic 4-methanesulfinylphenethyl bromide is not available. General precautions for handling organobromine and organosulfur compounds should be followed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Toxicity Profile (Inferred):
-
Organobromine compounds can be alkylating agents and should be handled as potentially toxic and irritant.
-
Sulfoxides themselves are generally of low toxicity; for example, Dimethyl Sulfoxide (DMSO) is a widely used solvent.[15] However, the overall toxicity will be influenced by the entire molecular structure. Some aromatic sulfoxides have been investigated for cytotoxic effects.[14]
-
Metabolism of sulfoxides can occur in vivo.[16]
-
Always consult the Safety Data Sheet (SDS) for any chemical before use.
Conclusion
Racemic 4-methanesulfinylphenethyl bromide is a strategically designed chemical intermediate that offers a confluence of useful properties for the research scientist. Its chiral sulfoxide center provides polarity and stereochemical interest, while the reactive primary bromide allows for versatile downstream functionalization. This guide has outlined its structure, a reliable synthetic pathway, and its key physicochemical and reactive properties. Its utility as a building block in medicinal chemistry and materials science makes it a valuable compound for the synthesis of novel and complex molecular architectures. Understanding the properties detailed herein will enable researchers to effectively harness its potential in their synthetic endeavors.
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